N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a tetrahydro-2H-pyran-4-carbonyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and a furan-3-carboxamide group . These groups could potentially give the compound interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the pyran and pyridin rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl and amide could increase its solubility in polar solvents .Scientific Research Applications
Enaminone Reactions and Heterocyclic Compound Synthesis
- Studies have explored the reactions of enaminones with aminoheterocycles, leading to the synthesis of various heterocyclic compounds like azolopyrimidines and azolopyridines, which have potential applications in medicinal chemistry and drug design (Almazroa, Elnagdi, & El‐Din, 2004).
Fused Heterobicycles and Pyridinylpyrimidines
- Research into unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, contributes to understanding the chemical properties and potential biological activities of these compounds (Brown & Cowden, 1982).
Synthesis of N-alkylated Triazoles, Oxadiazoles, and Thiadiazoles
- The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine illustrates the diverse applications of these compounds in creating structurally complex molecules (El-Essawy & Rady, 2011).
Structure-Activity Relationships of Fungicides
- Research on the structure-activity relationships of N-(1,1,3-Trimethylindan-4-yl)carboxamide fungicides, including pyrazine-3-carboxamides and furan-3-carboxamides, provides insights into the development of effective fungicides (Masatsugu et al., 2010).
Synthesis of Fused Pyrimidines
- The synthesis of new fused pyrimidines, such as pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine, demonstrates the potential of these compounds in pharmaceutical research (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Diels–Alder Reaction of 2-Pyrone-6-carboxamides
- The intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides to form fused 1,3-cyclohexadiene systems indicates their utility as synthetic intermediates for complex molecular structures (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).
Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues
- Research on the synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, contributes to the development of new fungicides with potential agricultural applications (Huppatz, 1985).
Mechanism of Action
Properties
IUPAC Name |
N-[5-(4-phenyloxane-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-20(16-7-11-30-15-16)25-22-24-18-6-10-26(14-19(18)31-22)21(28)23(8-12-29-13-9-23)17-4-2-1-3-5-17/h1-5,7,11,15H,6,8-10,12-14H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLLXWIMIQPUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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